Cas no 6943-90-4 (1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

6943-90-4 structure
Nombre del producto:1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Número CAS:6943-90-4
MF:C12H11NO2
Megavatios:201.221243143082
MDL:MFCD00022583
CID:515664
PubChem ID:243296
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Pyrrole-2,5-dione,1-(2-phenylethyl)-
- 1-(2-Phenylethyl)-1H-pyrrole-2,5-dione
- 1-(2-phenylethyl)pyrrole-2,5-dione
- 1-PHENETHYL-PYRROLE-2,5-DIONE
- 1-(2-phenylethyl)azoline-2,5-dione
- 1-(2-phenylethyl)maleimide
- 1H-Pyrrole-2, 1-(2-phenylethyl)-
- 1-phenethyl-1H-pyrrole-2,5-dione
- 1-Phenethylmaleimide
- 1-phenethylpyrrole-2,5-dione
- F1751-0014
- Maleimide, N-phenethyl-
- N-(2-phenylethyl)maleimide
- N-(phenethyl)maleimide
- N-phenethylmaleimide
- NSC52833
- AKOS000116744
- NSC-52833
- CCG-56277
- 1H-Pyrrole-2,5-dione, 1-(2-phenylethyl)-
- YDGBGLKCFQULNS-UHFFFAOYSA-N
- Z56891282
- NSC-819042
- SR-01000645246-1
- NSC-201501
- IDI1_007644
- 1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Enamine_005057
- NSC819042
- BDBM7807
- DTXSID90287848
- LS-05744
- NSC201501
- 1-(2-Phenylethyl)-1H-pyrrole-2,5-dione #
- CS-0219403
- Cyto7A2
- FT-0684125
- MFCD00022583
- N-phenethyl-maleimide
- PD135232
- 6943-90-4
- CHEMBL223342
- SCHEMBL211905
- EN300-03900
- HMS1408F19
-
- MDL: MFCD00022583
- Renchi: InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2
- Clave inchi: YDGBGLKCFQULNS-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)CCN2C(=O)C=CC2=O
Atributos calculados
- Calidad precisa: 201.07903
- Masa isotópica única: 201.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 272
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 37.4Ų
Propiedades experimentales
- Denso: 1.224
- Punto de ebullición: 354.3°C at 760 mmHg
- Punto de inflamación: 162.8°C
- índice de refracción: 1.593
- PSA: 37.38
- Logp: 1.09200
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:(BD60059)
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-03900-5.0g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 5g |
$1280.0 | 2023-04-29 | |
Enamine | EN300-03900-0.1g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 0.1g |
$124.0 | 2023-04-29 | |
Enamine | EN300-03900-1.0g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 1g |
$442.0 | 2023-04-29 | |
Chemenu | CM524130-1g |
1-Phenethyl-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 1g |
$*** | 2023-05-29 | |
OTAVAchemicals | 7013530002-250MG |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 250MG |
$173 | 2023-06-25 | |
Enamine | EN014-0053-0.05g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 0.05g |
$84.0 | 2023-10-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-273437-1g |
1-Phenethyl-pyrrole-2,5-dione, |
6943-90-4 | 1g |
¥1579.00 | 2023-09-05 | ||
OTAVAchemicals | 7013530002-50MG |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 50MG |
$58 | 2023-06-25 | |
1PlusChem | 1P00FVJK-100mg |
1-phenethylpyrrole-2,5-dione |
6943-90-4 | 95% | 100mg |
$209.00 | 2024-04-22 | |
Aaron | AR00FVRW-5g |
1-phenethylpyrrole-2,5-dione |
6943-90-4 | 95% | 5g |
$1785.00 | 2023-12-14 |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Literatura relevante
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
6943-90-4 (1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione) Productos relacionados
- 364342-38-1((2E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide)
- 2229580-70-3(1-(3-fluoro-2-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid)
- 1396768-49-2(N-(4-fluorophenyl)methyl-2-4-(trifluoromethyl)phenylmorpholine-4-carboxamide)
- 1909346-52-6({furo3,2-cpyridin-3-yl}boronic acid)
- 2248344-87-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6,7,8,9-tetrahydro-5H-benzo[7]annulene-1-carboxylate)
- 2229071-25-2(3-(3,4-dihydroxy-5-methoxyphenyl)-3-hydroxypropanenitrile)
- 15464-47-8(Tetraphenylphosphonium phenoxide)
- 1706442-56-9(6-Methyl-2-morpholin-4-yl-pyridine-3-carbaldehyde)
- 2013345-02-1(1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid)
- 119839-58-6(2,3,3-trifluoroprop-2-en-1-amine hydrochloride)
Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos
